Stereochemical Divergence: Erythro vs. Threo Diastereomer Identity Determines Pharmacological Trajectory
CAS 739307-60-9 is unambiguously the threo diastereomer, defined by the (S)-configuration at both the benzylic hydroxyl and the piperidine 2-position [IUPAC: 4-[(S)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol] [1]. In contrast, rimiterol (CAS 32953-89-2) is the erythro diastereomer, officially described as erythro-(3,4-dihydroxyphenyl)-2-piperidyl-methanol with (R*,S*) or (S)-hydroxy-[(2R)-piperidin-2-yl]methyl configuration [2]. The two carbinol chiral centers generate four possible stereoisomers; the erythro/threo nomenclature is directly parallel to that established for methylphenidate and other 2-substituted piperidine pharmacophores where diastereomeric identity controls receptor engagement [3].
| Evidence Dimension | Relative stereochemical configuration (Cahn-Ingold-Prelog) |
|---|---|
| Target Compound Data | (S)-hydroxy, (S)-piperidine (threo configuration) |
| Comparator Or Baseline | Rimiterol: (R)-hydroxy, (S)-piperidine or (S)-hydroxy, (R)-piperidine (erythro configuration) |
| Quantified Difference | Diastereomeric relationship; erythro vs. threo designation |
| Conditions | Structural assignment by IUPAC nomenclature and X-ray crystallographic precedent for related 2-piperidinemethanol diastereomers |
Why This Matters
Stereochemical identity is the single most important specification for procurement; purchasing the incorrect diastereomer (e.g., rimiterol instead of CAS 739307-60-9) introduces a structurally distinct compound with potentially opposite or absent pharmacological activity, invalidating experimental results.
- [1] PubChem. 1,2-Benzenediol,4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-(9ci). Compound Summary CID 153708495. View Source
- [2] DrugFuture. Rimiterol. Additional Names: erythro-a-(3,4-dihydroxyphenyl)-2-piperidinemethanol. View Source
- [3] Mauleón D, Pujol MD, Rosell G. Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. J Med Chem. 1988;31(11):2122-6. View Source
